Ozagrel

Descripción general

Descripción

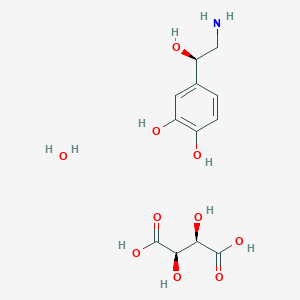

Ozagrel, también conocido como (E)-cinamato de 4-(1-imidazolometil) sodio, es un inhibidor potente y selectivo de la sintetasa de tromboxano A2. Este compuesto se utiliza principalmente como agente antiplaquetario debido a su capacidad para inhibir la agregación plaquetaria y la vasoconstricción. Ha demostrado un potencial significativo en el tratamiento del accidente cerebrovascular isquémico y otras enfermedades cardiovasculares .

Aplicaciones Científicas De Investigación

Ozagrel tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de los inhibidores de la sintetasa de tromboxano A2.

Biología: Investigado por sus efectos sobre la agregación plaquetaria y la vasoconstricción.

Medicina: Se utiliza en el tratamiento del accidente cerebrovascular isquémico y otras enfermedades cardiovasculares debido a sus efectos antiplaquetarios y vasodilatadores

Industria: Empleado en el desarrollo de nuevos agentes terapéuticos y formulaciones.

Mecanismo De Acción

Ozagrel ejerce sus efectos inhibiendo selectivamente la sintetasa de tromboxano A2, una enzima responsable de la producción de tromboxano A2. Esta inhibición previene la formación de tromboxano A2, lo que reduce la agregación plaquetaria y la vasoconstricción. El compuesto no afecta la producción de prostaciclina, otro regulador importante de la función plaquetaria y el tono vascular .

Compuestos similares:

Ácido acetilsalicílico: Otro agente antiplaquetario que inhibe la ciclooxigenasa, lo que lleva a una reducción de la producción de tromboxano A2.

Clopidogrel: Un agente antiplaquetario que inhibe el receptor P2Y12 en las plaquetas, previniendo la agregación.

Ticlopidina: Similar al clopidogrel, inhibe el receptor P2Y12 en las plaquetas

Singularidad: this compound es único en su inhibición selectiva de la sintetasa de tromboxano A2, lo que lo distingue de otros agentes antiplaquetarios que se dirigen a diferentes vías. Esta selectividad permite una inhibición específica de la agregación plaquetaria y la vasoconstricción sin afectar otros procesos fisiológicos importantes .

Análisis Bioquímico

Biochemical Properties

Ozagrel plays a crucial role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through its interaction with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 . By binding to the active site of thromboxane A2 synthase, this compound effectively blocks its activity, thereby reducing thromboxane A2 levels and preventing platelet aggregation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to alleviate liver injury induced by acetaminophen overdose by reducing hepatic necrosis and DNA fragmentation . In neuronal cells, this compound demonstrates neuroprotective effects by reducing oxidative stress and inflammation, which are critical in conditions like ischemic stroke . Additionally, this compound influences cell signaling pathways by inhibiting the production of thromboxane A2, thereby modulating platelet aggregation and vascular tone .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting thromboxane A2 synthase. This enzyme inhibition is facilitated by the binding of this compound to the active site of the enzyme, preventing the conversion of prostaglandin H2 to thromboxane A2 . The imidazole ring of this compound is crucial for its selective inhibition, as it interacts with specific residues in the active site of thromboxane A2 synthase . This inhibition leads to a decrease in thromboxane A2 levels, thereby reducing platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized, with a short half-life, indicating its quick elimination from the body . Despite its rapid metabolism, this compound maintains its efficacy in reducing thromboxane A2 levels and preventing platelet aggregation over the duration of its presence in the system . Long-term studies have demonstrated that this compound can effectively reduce the risk of thromboembolic events without significant degradation or loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes conversion to its metabolites, M1 and M2 . These metabolites are further processed and eliminated from the body. The metabolic pathway of this compound involves the initial conversion of the parent drug to M2 and M1, followed by the conversion of M2 to M1 . This metabolic process ensures the efficient clearance of this compound from the system while maintaining its therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the liver and brain . Within cells, this compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . This distribution ensures that this compound reaches its target sites, where it can exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . The presence of specific targeting signals and post-translational modifications may influence its localization to specific compartments or organelles . This subcellular distribution is crucial for the selective inhibition of thromboxane A2 synthesis and the subsequent reduction in platelet aggregation and vasoconstriction .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ozagrel implica la halogenación por radicales libres del cinamato de etilo 4-metil con N-bromosuccinimida en presencia de peróxido de benzoilo, lo que resulta en cinamato de etilo 4-bromometil. Este intermedio se alquila luego con imidazol para formar el éster etílico de this compound, que posteriormente se saponifica para producir this compound .

Métodos de producción industrial: En entornos industriales, el this compound a menudo se prepara disolviendo glucosa en agua para inyección, seguido de la adición de carbón activado y ebullición. Después de enfriar, se agrega this compound junto con hidróxido de sodio equimolar para formar la sal de sodio. Luego, la mezcla se filtra, se llena y se esteriliza .

Análisis De Reacciones Químicas

Tipos de reacciones: Ozagrel se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de agentes halogenantes.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, dependiendo de los reactivos y las condiciones utilizadas .

Comparación Con Compuestos Similares

Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, leading to reduced thromboxane A2 production.

Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.

Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor on platelets

Uniqueness: Ozagrel is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents that target different pathways. This selectivity allows for targeted inhibition of platelet aggregation and vasoconstriction without affecting other important physiological processes .

Propiedades

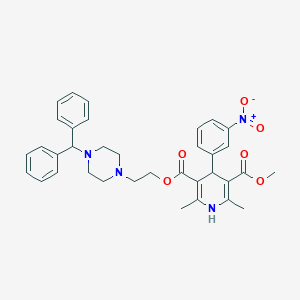

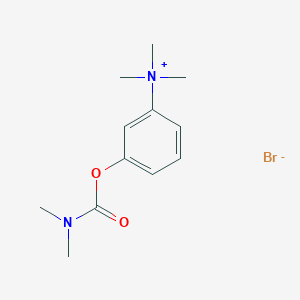

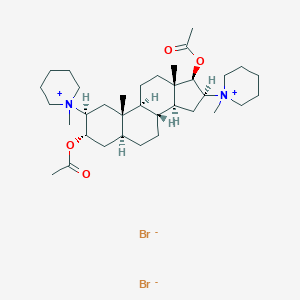

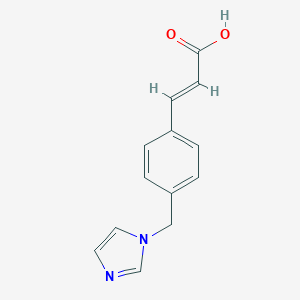

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZKQBHERIJWAO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048547 | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82571-53-7 | |

| Record name | Ozagrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ozagrel?

A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []

Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?

A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]

Q3: How does this compound impact cerebral blood flow?

A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []

Q5: Has the compatibility of this compound with other substances been investigated?

A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []

Q6: What strategies have been explored to improve the stability of this compound formulations?

A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []

Q7: What is known about the absorption of this compound?

A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []

Q8: Has the metabolism of this compound been investigated?

A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []

Q9: What is the primary route of elimination for this compound?

A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []

Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?

A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.

Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?

A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []

Q12: Have any biomarkers been identified to monitor this compound treatment response?

A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []

Q13: Are there alternative treatments to this compound for acute cerebral infarction?

A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.